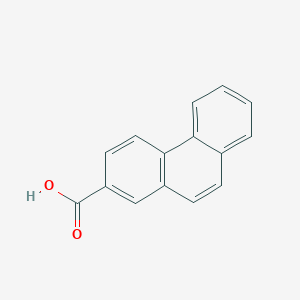

Phenanthrene-2-carboxylic acid

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that contain two or more fused aromatic rings made of carbon and hydrogen atoms. frontiersin.orgtpsgc-pwgsc.gc.ca These compounds are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. clu-in.orgbundesumweltministerium.de PAHs can be of natural origin, found in substances like crude oil and coal, or can be manufactured for use in products like dyes, plastics, and pesticides. tpsgc-pwgsc.gc.caclu-in.org

PAHs are characterized by their high melting and boiling points, low vapor pressure, and low solubility in water. clu-in.org Their chemical stability and tendency to adsorb to particulate matter contribute to their persistence in the environment. clu-in.org The arrangement of the fused rings can be linear, angular, or clustered. frontiersin.org Based on their molecular weight, they are classified as light molecular weight PAHs (two or three rings) and high molecular weight PAHs (four or more rings). frontiersin.org

Derivatives of PAHs are formed when one or more hydrogen atoms on the aromatic rings are replaced by other functional groups. These modifications can significantly alter the physical, chemical, and biological properties of the parent PAH.

Significance of Carboxylic Acid Functionalization in PAHs

The introduction of a carboxylic acid group onto a PAH backbone, as seen in Phenanthrene-2-carboxylic acid, has several important implications. This functionalization imparts acidic properties to the molecule, allowing it to participate in a variety of chemical reactions such as esterification and amidation. cymitquimica.com

A key impact of carboxylation is the increased water solubility of the PAH derivative compared to its parent compound. nih.gov This is a crucial factor in environmental science, as it can influence the bioavailability and biodegradation of these pollutants. In fact, this compound is a key intermediate in the anaerobic biodegradation of phenanthrene (B1679779) by certain bacteria. researchgate.net The carboxylation is an initial activation step in the microbial degradation pathway.

Furthermore, the presence of the carboxylic acid group can be leveraged in materials science and organic synthesis. It provides a handle for further chemical modifications, enabling the creation of more complex molecules with tailored properties for applications in areas like organic electronics and photochemistry. cymitquimica.comnih.gov

Historical Context of Phenanthrene and its Derivatives Research

The study of phenanthrene and its derivatives dates back to the late 19th and early 20th centuries. The structure of phenanthrene was determined through oxidation experiments that converted it to phenanthrenequinone (B147406) and then to diphenic acid. wikipedia.org The name "phenanthrene" was proposed in 1873 to reflect its similarities to biphenyl (B1667301) and anthracene (B1667546). wikipedia.org

Early research focused on understanding the fundamental chemistry of phenanthrene, including its reactivity and synthesis. numberanalytics.com Classic synthetic methods, such as the Haworth synthesis and the Bardhan–Sengupta phenanthrene synthesis, were developed during this period. wikipedia.orgquimicaorganica.org These methods laid the groundwork for accessing a variety of phenanthrene derivatives.

The investigation into phenanthrene derivatives, including carboxylic acids, was driven by the potential for synthesizing pharmacologically interesting compounds. acs.org Research from the 1930s describes the preparation of phenanthrenecarboxylic acids as precursors for other functional molecules. acs.org Over the years, the development of new synthetic techniques has expanded the ability to create a diverse range of functionalized phenanthrenes. beilstein-journals.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H10O2 | cymitquimica.com |

| Molecular Weight | 222.24 g/mol | nih.gov |

| CAS Number | 40452-20-8 | cymitquimica.com |

| Physical State | Solid, Crystalline | cymitquimica.comcymitquimica.com |

| Melting Point | ~267.8–268.5 °C | |

| Solubility | Insoluble in water, soluble in organic solvents | cymitquimica.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

phenanthrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWYUOSZMIWHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530737 | |

| Record name | Phenanthrene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40452-20-8 | |

| Record name | Phenanthrene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of Phenanthrene 2 Carboxylic Acid

Classical Synthetic Approaches

The synthesis of phenanthrene-2-carboxylic acid has been achieved through several established methods, primarily involving the oxidation of corresponding precursors or multi-step pathways utilizing intermediate compounds.

Oxidation of 2-Acetylphenanthrene (B184642)

A prominent and well-documented method for the synthesis of this compound is the oxidation of 2-acetylphenanthrene. This approach has been detailed in scientific literature and remains a reliable route to the target compound.

The oxidation process typically involves refluxing 2-acetylphenanthrene with a sodium hypochlorite (B82951) (NaOCl) solution. A common protocol utilizes a 5% sodium hypochlorite solution, with the reaction mixture being refluxed for an extended period, often around 24 hours, to ensure the complete conversion of the ketone to the carboxylic acid. Sodium hypochlorite is an effective oxidizing agent for this transformation. organic-chemistry.org

Table 1: Reaction Conditions for the Oxidation of 2-Acetylphenanthrene

| Parameter | Condition |

| Starting Material | 2-Acetylphenanthrene |

| Oxidizing Agent | 5% Sodium Hypochlorite (NaOCl) Solution |

| Reaction Time | Approximately 24 hours |

| Temperature | Reflux |

Following the oxidation reaction, the crude this compound precipitates upon acidification of the reaction mixture. Further purification is necessary to obtain a high-purity product. A common purification strategy involves the saponification of the methyl ester of the crude acid, followed by recrystallization from a suitable solvent such as ethanol. This multi-step purification process effectively removes unreacted starting materials and byproducts.

This synthetic route is known for its relatively high yield, with some related oxidation processes reporting yields of approximately 76%. The purity of the final product is often assessed by its melting point, which for high-purity this compound is reported to be in the range of 267.8–268.5 °C. Analytical techniques such as elemental analysis can be used to confirm the elemental composition and neutral equivalent values, further attesting to the purity of the compound.

Aldehyde Synthesis from Carboxylic Acids (e.g., Rosenmund Method)

While the primary focus is on the synthesis of this compound, its derivatization to other functional groups is also of chemical importance. A key transformation is the conversion of the carboxylic acid to the corresponding aldehyde, phenanthrene-2-carbaldehyde. The Rosenmund reduction is a well-established method for this purpose. acs.orgwikipedia.org This reaction involves the catalytic reduction of the acid chloride derivative of this compound. acs.org

The process begins with the conversion of this compound to its acid chloride, typically using thionyl chloride, a reaction that proceeds in quantitative yield. acs.org The resulting phenanthroyl-2-chloride is then subjected to catalytic hydrogenation. acs.org The Rosenmund catalyst, which is typically palladium supported on barium sulfate (B86663), is employed to selectively reduce the acid chloride to the aldehyde without further reduction to the alcohol. acs.orgwikipedia.org The use of a solvent such as decalin has been shown to be effective, leading to high yields of the aldehyde, averaging around 90%. acs.org

Biocatalytic and Biotechnological Synthesis

Biocatalytic synthesis represents an environmentally benign approach to producing this compound. This method utilizes the metabolic capabilities of microorganisms to perform specific chemical transformations, often under mild aqueous conditions.

Direct Carboxylation of Phenanthrene (B1679779) by Microorganisms

A key biocatalytic route to this compound involves the direct carboxylation of phenanthrene by certain microorganisms under anaerobic conditions. nih.gov This biotransformation is a crucial initial step in the anaerobic biodegradation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). nih.govresearchgate.netnih.gov The process is highly selective, directly functionalizing the phenanthrene ring at the C-2 position. nih.gov

Sulfate-reducing bacteria (SRB) play a pivotal role in the anaerobic carboxylation of phenanthrene. nih.govresearchgate.net Enrichment cultures derived from hydrocarbon-contaminated sediments have demonstrated the ability to degrade phenanthrene, with this compound identified as a key metabolite. nih.govnih.govnih.gov Strains of Desulfovibrio and Desulfatiglans have been specifically implicated in this process. nih.govnih.gov For instance, a highly enriched phenanthrene-degrading culture, MMKS23, was found to be dominated by a bacterium from the genus Desulfovibrio. nih.govresearchgate.net The degradation of phenanthrene in these cultures is coupled with the reduction of sulfate. nih.govresearchgate.net The process is inhibited by molybdate, a known inhibitor of sulfate reduction, further confirming the central role of SRB. nih.govnih.govasm.org

A study on a phenanthrene-degrading, sulfate-reducing enrichment culture, TRIP1, identified a dominant microorganism from the Desulfobacteraceae family, which shares sequence similarity with the naphthalene-degrading strain NaphS2. nih.gov

Table 1: Microbial Cultures Involved in Phenanthrene Carboxylation

| Culture/Strain | Dominant Microorganism(s) | Key Findings | References |

|---|---|---|---|

| MMKS23 | Desulfovibrio sp. | Degraded 79.40 μM of phenanthrene in 180 days, coupled with sulfate reduction. | nih.gov, researchgate.net |

| TRIP1 | Desulfobacteraceae family member | Dominated the culture (60%); phenanthroic acid identified as the major intermediate. | nih.gov |

| Sulfidogenic Consortia | Not specified | Demonstrated mineralization of [¹⁴C]phenanthrene to ¹⁴CO₂. | nih.gov, asm.org |

The direct carboxylation of the chemically stable phenanthrene molecule is an energetically challenging reaction. asm.orgnih.gov This activation is catalyzed by a specific class of enzymes. Research suggests that a UbiD-like carboxylase is responsible for the initial carboxylation of phenanthrene. asm.orgnih.govresearchgate.net This enzyme family is known to catalyze difficult carboxylation reactions on non-substituted aromatic compounds. asm.org The proposed mechanism involves the activation of the phenanthrene ring, making it susceptible to the addition of a carboxyl group derived from bicarbonate. asm.orgnih.gov

The direct carboxylation mechanism has been unequivocally confirmed through isotopic labeling studies. nih.govnih.govasm.org When phenanthrene-degrading microbial consortia are supplied with ¹³C-labeled bicarbonate (H¹³CO₃⁻), the label is incorporated into the carboxyl group of the resulting phenanthrene carboxylic acid. nih.govnih.govasm.orgresearchgate.netoup.com Gas chromatography-mass spectrometry (GC-MS) analysis of the derivatized product shows a corresponding mass shift, providing direct evidence that the carboxyl group originates from inorganic bicarbonate in the medium. nih.govasm.org

These experiments have been performed with various sulfate-reducing enrichment cultures. nih.govnih.gov For example, studies on sulfidogenic consortia from contaminated harbor sediments demonstrated the formation of ¹³C-labeled phenanthrenecarboxylic acid from phenanthrene and [¹³C]bicarbonate. nih.govasm.org Similarly, experiments using deuterated phenanthrene (phenanthrene-d10) resulted in the detection of the correspondingly labeled phenanthrene carboxylic acid, further solidifying the metabolic pathway. nih.govmedchemexpress.com

Table 2: Isotopic Labeling Studies Confirming Phenanthrene Carboxylation

| Isotopic Label | Substrate | Microbial System | Analytical Method | Finding | References |

|---|---|---|---|---|---|

| ¹³C-bicarbonate | Phenanthrene | Sulfidogenic consortia | GC-MS | Incorporation of ¹³C into the carboxyl group of phenanthrenecarboxylic acid. | nih.gov, asm.org, nih.gov |

Advanced Synthetic Strategies for Phenanthrene Derivatives

In addition to biocatalytic methods, chemical synthesis provides powerful tools for constructing the phenanthrene core and its derivatives, offering flexibility and access to a wide range of substituted compounds.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed cross-coupling and annulation reactions have emerged as highly efficient and versatile methods for the synthesis of substituted phenanthrenes. acs.orgrsc.org These reactions typically involve the formation of new carbon-carbon bonds to construct the polycyclic aromatic framework.

One notable strategy involves the palladium-catalyzed annulation of in situ generated arynes with o-halostyrenes. acs.orgresearchgate.net This method affords substituted phenanthrenes in moderate to excellent yields and is compatible with a variety of functional groups, including nitriles, esters, and amides. acs.orgresearchgate.net Another approach utilizes the palladium-catalyzed annulation of 2,2'-diiodobiphenyls with alkynes to efficiently synthesize a range of phenanthrene derivatives. epa.gov

Furthermore, a palladium-catalyzed three-component cascade reaction has been developed for the construction of phenanthrene frameworks from aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene. beilstein-journals.org This process proceeds through a sequence of Suzuki–Miyaura coupling, alkyne insertion, and C-H activation/annulation, demonstrating high efficiency and broad substrate scope. rsc.orgbeilstein-journals.org A similar C-H annulation strategy involves the reaction of 2-biaryl triflates with alkynes, catalyzed by palladium, to produce various symmetrical and unsymmetrical phenanthrene derivatives. acs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenanthrene |

| ¹³C-bicarbonate |

| 2-phenanthroyl-CoA |

| Phenanthrene-d10 |

| o-halostyrenes |

| 2,2'-diiodobiphenyls |

| Alkynes |

| Aryl iodides |

| ortho-bromobenzoyl chlorides |

| Norbornadiene |

| 2-biaryl triflates |

| Nitriles |

| Esters |

| Amides |

Intramolecular Cycloadditions via Decarbonylative C-C Bond Cleavage

A novel and highly site-selective method for the synthesis of naphthalenes, which can be extended to more complex structures like phenanthrenes, involves a palladium-catalyzed decarbonylative [4+2] cyclization. nih.govrsc.org This strategy utilizes carboxylic acids and terminal alkynes, proceeding through a sequential C-C/C-H bond activation. nih.govrsc.org This approach is significant as it represents the first use of carboxylic acids as synthons in intramolecular cycloadditions involving a decarbonylative C-C bond cleavage. nih.govresearchgate.net The reaction mechanism is understood to involve the formation of a key palladacycle intermediate. nih.govresearchgate.net This method demonstrates good functional group tolerance and is scalable, making it applicable to the synthesis of functionalized molecules. nih.govresearchgate.net

Acid-Catalyzed Bisannulation Reactions

Acid-catalyzed bisannulation reactions of benzenediacetaldehydes with alkynes offer a rapid and regioselective route to sterically hindered and multisubstituted phenanthrenes. nih.govrsc.orgnagoya-u.ac.jp For instance, the reaction of 1,4-benzenediacetaldehyde with terminal aryl alkynes in the presence of a Lewis acid like B(C₆F₅)₃ yields 4,5-diarylphenanthrenes with high regioselectivity. nih.govnagoya-u.ac.jp The use of internal alkynes in this reaction can lead to the formation of sterically hindered 3,4,5,6-tetrasubstituted phenanthrenes. nih.govnagoya-u.ac.jp Furthermore, by using isomeric benzenediacetaldehydes such as 1,3-benzenediacetaldehyde or 1,2-benzenediacetaldehyde disilyl acetal (B89532), a variety of substituted phenanthrenes can be synthesized. nih.govrsc.orgnagoya-u.ac.jp The choice of acid catalyst is critical, with various Lewis and Brønsted acids being investigated to optimize the reaction yield. nih.gov

| Reactants | Catalyst | Product Type | Reference |

| 1,4-Benzenediacetaldehyde and terminal aryl alkynes | B(C₆F₅)₃ | 4,5-Diarylphenanthrenes | nih.govnagoya-u.ac.jp |

| 1,4-Benzenediacetaldehyde and internal alkynes | B(C₆F₅)₃ | 3,4,5,6-Tetrasubstituted phenanthrenes | nih.govnagoya-u.ac.jp |

| 1,3-Benzenediacetaldehyde and alkynes | Acid catalyst | 1,5- and 1,8-Disubstituted phenanthrenes | nih.govrsc.orgnagoya-u.ac.jp |

| 1,2-Benzenediacetaldehyde disilyl acetal and alkynes | Acid catalyst | 1,2,5,6- and 1,2,7,8-Tetrasubstituted phenanthrenes | nih.govrsc.orgnagoya-u.ac.jp |

Derivatization Techniques for Analytical and Functional Studies

Derivatization of this compound is essential for enhancing its detectability and facilitating its analysis, particularly in complex matrices.

Esterification with Fluorescent Tags (e.g., 9-(Hydroxymethyl)anthracene)

To enhance the detection of carboxylic acids like this compound in liquid chromatography, fluorescent tagging is a common strategy. Esterification with a fluorescent reagent such as 9-(hydroxymethyl)anthracene introduces a highly fluorescent anthracene (B1667546) moiety to the molecule. This derivatization significantly improves the sensitivity of detection by fluorescence detectors. A similar reagent, 9-anthryldiazomethane (B78999) (ADAM), is known to be highly selective for carboxylic groups and reacts under mild conditions. researchgate.net

Methylation or Silylation for Enhanced Volatility in GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. To analyze non-volatile or thermally unstable compounds like carboxylic acids, derivatization is necessary to increase their volatility.

Methylation: This process involves converting the carboxylic acid group into a methyl ester. This can be achieved using reagents like diazomethane (B1218177) or methanolic HCl. oup.comnih.gov Methylation reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. oup.comnih.gov

Silylation: This is one of the most widely used derivatization techniques for GC analysis. chemcoplus.co.jp It involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. jfda-online.com Silylation not only increases volatility and thermal stability but can also provide characteristic mass spectra that aid in structural elucidation. chemcoplus.co.jp

| Derivatization Technique | Reagent Example | Purpose | Analytical Method | Reference |

| Methylation | Diazomethane, Methanolic HCl | Increase volatility | GC-MS | oup.comnih.gov |

| Silylation | BSTFA, TMCS | Increase volatility and thermal stability | GC-MS | chemcoplus.co.jpjfda-online.com |

Dansylation for Fluorescent Detection

Dansylation is a derivatization technique that introduces the highly fluorescent dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) to the analyte. Dansyl chloride is a common reagent used for this purpose. unomaha.eduresearchgate.netnih.gov While primarily used for labeling primary and secondary amines, methods have been developed for the dansylation of carboxylic acid functional groups. unomaha.eduresearchgate.netnih.gov The resulting dansyl ester is highly fluorescent and can be detected with great sensitivity using ultraviolet light, making it a valuable technique for trace analysis. unomaha.eduresearchgate.net The reaction is typically carried out in a buffered solution at a basic pH. unomaha.eduresearchgate.netnih.gov

Reaction Mechanisms and Pathways Involving Phenanthrene 2 Carboxylic Acid

Chemical Transformations and Reactivity

The chemical reactivity of phenanthrene-2-carboxylic acid is characterized by reactions involving its carboxylic acid group and its aromatic ring system. These transformations include oxidation, reduction, and electrophilic substitution reactions, which allow for the synthesis of various derivatives.

The oxidation of phenanthrene (B1679779) and its derivatives can lead to the formation of various oxygenated products, including carboxylic acids. While direct oxidation studies on this compound are not extensively detailed, the oxidation of phenanthrene itself provides insight into the potential pathways. The photooxidation of phenanthrene, for instance, can yield carboxylic acids among other products. nih.gov In a laboratory setting, the oxidation of phenanthrene with strong oxidizing agents like chromic acid leads to the formation of phenanthrenequinone (B147406). wikipedia.org This quinone can be further oxidized, for example with hydrogen peroxide in acetic acid, to yield 2,2'-diphenic acid. google.comscribd.com

The ozonolysis of phenanthrene is another oxidative pathway that results in ring cleavage, forming diphenaldehyde, which can be subsequently oxidized to diphenic acid. wikipedia.orgrsc.org Under simulated environmental conditions, the photooxidation of phenanthrene in various solvents has been shown to produce carboxylic acids, aldehydes, and ketones. nih.gov Specifically, Fourier-transform infrared spectroscopy (FTIR) analysis has confirmed the formation of characteristic carboxylic acid bands after 24 hours of photooxidation. nih.gov

Table 1: Products of Phenanthrene Oxidation

| Starting Material | Oxidizing Agent/Condition | Major Products | Reference |

|---|---|---|---|

| Phenanthrene | Chromic acid | Phenanthrenequinone | wikipedia.org |

| Phenanthrenequinone | Hydrogen peroxide in acetic acid | 2,2'-Diphenic acid | google.comscribd.com |

| Phenanthrene | Ozone | Diphenaldehyde, Diphenic acid | wikipedia.orgrsc.org |

| Phenanthrene | Photooxidation | Carboxylic acids, Aldehydes, Ketones | nih.gov |

| Phenanthrene | Peracetic acid | 2,2'-Diphenic acid | google.com |

This compound can undergo reduction reactions that affect its aromatic system. A notable example is the catalytic hydrogenation of the central ring. When treated with hydrogen gas (H₂) in the presence of a Raney nickel catalyst, this compound is reduced to 9,10-dihydrothis compound. This reaction specifically saturates the 9 and 10 positions of the phenanthrene nucleus.

The aromatic rings of this compound are susceptible to electrophilic substitution, although the carboxylic acid group, being a deactivating group, influences the position of substitution. Reactions such as nitration and sulfonation can introduce functional groups onto the phenanthrene skeleton.

Nitration: The reaction with nitric acid (HNO₃) in the presence of sulfuric acid introduces nitro (-NO₂) groups. The substitution is directed to specific positions due to the electronic and steric effects of the existing carboxyl group.

Sulfonation: Treatment with concentrated sulfuric acid leads to the formation of phenanthrenesulfonic acid derivatives. wikipedia.org

These substitution reactions are fundamental in synthesizing a variety of substituted phenanthrene derivatives, which can be used to explore structure-activity relationships for various biological applications. nih.govscispace.com The development of efficient synthetic methods, such as palladium-catalyzed reactions, has further expanded the ability to create a diverse range of these compounds. nih.gov

Anaerobic Biodegradation Pathways of Phenanthrene

Under anoxic conditions, microorganisms have evolved unique strategies to break down persistent organic pollutants like phenanthrene. In these pathways, this compound emerges as a crucial metabolic intermediate.

Numerous studies have identified this compound as a major metabolite in the anaerobic biodegradation of phenanthrene by various microbial consortia, particularly under sulfate-reducing and nitrate-reducing conditions. karger.comnih.govcore.ac.uknih.govresearchgate.netresearchgate.net Its detection in culture supernatants provides strong evidence for its role as a central intermediate in the degradation pathway. karger.comresearchgate.net The degradation of phenanthrene has been observed in cultures enriched from contaminated sediments, where the consumption of phenanthrene is coupled with the reduction of sulfate (B86663) or nitrate. nih.govresearchgate.netnih.gov

For instance, sulfate-reducing enrichment cultures have been shown to mineralize [¹⁴C]phenanthrene to ¹⁴CO₂, with this compound being identified as a key intermediate. nih.govnih.govresearchgate.net Similarly, a nitrate-dependent strain, Achromobacter denitrificans strain PheN1, has been isolated that degrades phenanthrene anaerobically, with carboxylation being one of the initial steps. nih.gov

The chemical stability of the phenanthrene molecule necessitates an initial activation step to initiate its anaerobic degradation. Evidence from multiple studies strongly indicates that this activation occurs via a direct carboxylation reaction, where a carboxyl group is added to the phenanthrene ring to form this compound. karger.comnih.govresearchgate.netasm.orgasm.org This carboxylation is a widespread initial step for phenanthrene activation under sulfate-reducing conditions. nih.govresearchgate.net

The mechanism of this carboxylation has been confirmed through experiments using ¹³C-labeled bicarbonate. Gas chromatography-mass spectrometry (GC-MS) analysis of metabolites from cultures supplied with [¹³C]bicarbonate showed the incorporation of the ¹³C label into the carboxyl group of this compound, confirming that the carboxyl group originates from inorganic carbon. nih.gov This enzymatic carboxylation is a critical step that destabilizes the aromatic system and facilitates subsequent degradation reactions. asm.org Following carboxylation, the pathway proceeds with the activation of this compound to its coenzyme A (CoA) thioester, 2-phenanthroyl-CoA, by the enzyme 2-phenanthroate:CoA ligase. asm.orgasm.orgnih.gov This is then followed by reductive steps to break down the ring structure. asm.orgnih.gov

Table 2: Evidence for this compound as a Biodegradation Intermediate

| Microbial System | Electron Acceptor | Key Finding | Reference |

|---|---|---|---|

| Sulfate-reducing consortium | Sulfate | Identification of this compound as a major metabolite. | karger.comnih.govresearchgate.net |

| Achromobacter denitrificans strain PheN1 | Nitrate | Carboxylation identified as an initial degradation step. | nih.gov |

| Sulfate-reducing enrichment culture MMKS23 | Sulfate | Dominated by Desulfovibrio sp.; produced this compound. | nih.govresearchgate.net |

| Sulfate-reducing enrichment culture TRIP_1 | Sulfate | Elucidation of the subsequent reduction of 2-phenanthroyl-CoA. | asm.orgnih.gov |

| Sulfidogenic consortia | Sulfate | Incorporation of ¹³CO₂ into phenanthrene to form phenanthrenecarboxylic acid. | nih.gov |

Subsequent Degradation Steps: CoA Ester Formation and Reductive Dearomatization

Following the initial anaerobic activation of phenanthrene by carboxylation to this compound, the subsequent degradation involves two critical enzymatic steps: the formation of a coenzyme A (CoA) thioester and the subsequent reduction of the aromatic ring system. asm.orgcofc.edunih.govnih.gov This activation to a CoA ester is a common strategy in the anaerobic degradation of aromatic compounds, as it prepares the molecule for energetically challenging reactions like ring reduction. nih.gov The formation of the CoA-thioester is essential for all following biochemical reactions in the degradation pathway. nih.govnih.gov The subsequent reduction, known as reductive dearomatization, begins to break down the highly stable polycyclic structure. asm.orgcofc.edu

The conversion of 2-phenanthroic acid to its corresponding CoA ester is catalyzed by the enzyme 2-phenanthroate:CoA ligase . nih.govnih.govasm.org This enzyme facilitates an ATP-dependent reaction, producing 2-phenanthroyl-CoA. asm.orgresearchgate.net Studies on the sulfate-reducing enrichment culture TRIP have been instrumental in identifying and characterizing this enzyme. nih.govresearchgate.net

Genetic sequencing indicates that 2-phenanthroate:CoA ligase is a member of the phenylacetate:CoA ligase-like family of enzymes. nih.govasm.org It is highly specific for its substrate, 2-phenanthroic acid. nih.govasm.org When tested with various isomers, the enzyme showed the highest activity with 2-phenanthroic acid and only minor activity (approximately 20%) with 3-phenanthroic acid, confirming that the initial carboxylation of phenanthrene occurs at the C-2 position. nih.govnih.gov The enzyme is insensitive to oxygen and functions optimally at a pH of 7.5. nih.govasm.org Notably, while many similar ligases require magnesium ions (Mg²⁺) as a cofactor, 2-phenanthroate:CoA ligase exhibits its greatest activity with a combination of both magnesium chloride (MgCl₂) and potassium chloride (KCl). nih.govasm.org

| Property | Finding | Reference |

|---|---|---|

| Enzyme Family | Phenylacetate:CoA ligase-like | nih.govasm.org |

| Reaction | ATP-dependent formation of 2-phenanthroyl-CoA | nih.govasm.org |

| Primary Substrate | 2-phenanthroic acid | nih.govnih.govasm.org |

| Optimal pH | 7.5 | nih.govasm.org |

| Cofactor Requirement | Combination of 5 mM MgCl₂ and 5 mM KCl | nih.govasm.org |

| Oxygen Sensitivity | Insensitive | nih.govasm.org |

To overcome the significant resonance energy of the aromatic system, the newly formed 2-phenanthroyl-CoA undergoes a reduction step. cofc.edunih.gov This reaction is catalyzed by 2-phenanthroyl-CoA reductase , which reduces the phenanthrene moiety to dihydro-2-phenanthroyl-CoA. asm.orgnih.gov This enzyme belongs to a novel group of type III aryl-CoA reductases within the old-yellow enzyme family. asm.orgcofc.eduresearchgate.net

The 2-phenanthroyl-CoA reductase is a monomeric flavo-enzyme with a molecular mass of 72 kDa. asm.orgresearchgate.net It contains multiple cofactors essential for its function: one molecule of flavin mononucleotide (FMN), one of flavin adenine (B156593) dinucleotide (FAD), and one [4Fe-4S] iron-sulfur cluster. asm.orgresearchgate.net The enzyme catalyzes a two-electron reduction of its substrate. asm.orgresearchgate.net While quantum mechanical calculations predict that 9,10-dihydro-2-phenanthroyl-CoA is the most energetically stable product, experimental findings suggest that the initial product is likely 7,8-dihydro-2-phenanthroyl-CoA or 5,6-dihydro-2-phenanthroyl-CoA. asm.orgnih.gov These isomers may subsequently undergo isomerization to reach the more stable 9,10-dihydro configuration. asm.orgnih.gov

| Property | Finding | Reference |

|---|---|---|

| Enzyme Class | Type III aryl-CoA reductase (Old-yellow enzyme family) | asm.orgcofc.eduresearchgate.net |

| Molecular Mass | 72 kDa | asm.orgresearchgate.net |

| Cofactors | FMN, FAD, [4Fe-4S] iron-sulfur cluster | asm.orgresearchgate.net |

| Reaction Product | Dihydro-2-phenanthroyl-CoA (likely 7,8- or 5,6-isomer initially) | asm.orgnih.gov |

| Kₘ Value | 1.8 µM | asm.orgnih.govresearchgate.net |

| Vmax | 7.9 µmol/min/mg | asm.orgnih.govresearchgate.net |

Microbial Consortia and Specific Bacterial Strains Involved (e.g., Sulfate-Reducing Bacteria, Desulfovibrio sp.)

The anaerobic biodegradation of phenanthrene is carried out by specialized microbial consortia, with sulfate-reducing bacteria (SRB) playing a predominant role. oup.comnih.gov These consortia have been successfully enriched from various anoxic environments, including hydrocarbon-contaminated marine and freshwater sediments. oup.comnih.gov

Within these consortia, bacteria from the genus Desulfovibrio have been frequently identified as key players. nih.govnih.gov For instance, a highly enriched phenanthrene-degrading culture, designated MMKS23, was found to be dominated (98%) by a single species of Desulfovibrio. nih.gov Another study revealed a synergistic relationship in a consortium where Desulfovibrio sp. SB8 (comprising 93.49% of the community) worked alongside Petrimonas sp. SB8 (4.73%). nih.gov In this partnership, the Desulfovibrio species is thought to be responsible for the initial degradation of phenanthrene, while Petrimonas may degrade the resulting intermediate metabolites. nih.gov Other research has identified a sulfate-reducing bacterium closely related to the genus Desulfotomaculum (strain PheS1) capable of phenanthrene degradation. researchgate.net The presence of dsrAB genes, which are specific to sulfate-reducing organisms, in these consortia further confirms the involvement of diverse SRBs, including those from the Desulfonema/Desulfococcus group, in the degradation process. oup.com

| Microorganism/Group | Role/Observation | Reference |

|---|---|---|

| Sulfate-Reducing Bacteria (SRB) | Primary group responsible for anaerobic phenanthrene mineralization. | oup.comnih.govasm.org |

| Desulfovibrio sp. | Dominant genus in several phenanthrene-degrading consortia. | nih.govnih.gov |

| Desulfotomaculum sp. (related strain PheS1) | Identified as a phenanthrene-degrading sulfate-reducer. | researchgate.net |

| Petrimonas sp. | Acts in synergy with Desulfovibrio, possibly degrading intermediates. | nih.gov |

| Desulfonema/Desulfococcus group | Clones from this group found in phenanthrene-degrading consortia. | oup.com |

Environmental Factors Influencing Biodegradation (e.g., Anaerobic Conditions, Sulfate Presence)

The biodegradation of phenanthrene via the this compound pathway is strictly dependent on specific environmental conditions.

Anaerobic Conditions : The entire degradation pathway, starting from the initial carboxylation of phenanthrene, is an anaerobic process. oup.comasm.org This metabolism is prevalent in environments devoid of oxygen, such as deep soils, flooded sediments, and aquifers. asm.orgmdpi.com

Sulfate Presence : For the microbial communities discussed, sulfate serves as the terminal electron acceptor. oup.comasm.org The degradation of phenanthrene is stoichiometrically coupled to the reduction of sulfate (SO₄²⁻) to sulfide (B99878) (S²⁻). oup.comnih.gov Studies have demonstrated that in the absence of sulfate or in the presence of molybdate—a specific inhibitor of sulfate reduction—the degradation of phenanthrene is significantly inhibited or completely halted. oup.comnih.govnih.gov This confirms the critical role of sulfate-reducing conditions for this metabolic pathway to function.

Aerobic Degradation Pathways (General Phenanthrene Metabolism)

In contrast to the anaerobic pathways that produce this compound, the aerobic degradation of phenanthrene proceeds through entirely different mechanisms. This process is initiated by the direct incorporation of molecular oxygen into the phenanthrene molecule, a reaction catalyzed by dioxygenase enzymes. nih.govpjoes.comoup.com

Dioxygenation at Specific Positions (e.g., 1,2- and 3,4-positions)

The initial enzymatic attack on the phenanthrene ring under aerobic conditions typically occurs at three specific locations: the 1,2-, 3,4-, and 9,10-carbon positions. nih.govoup.com This reaction produces unstable cis-dihydrodiol intermediates. pjoes.comgavinpublishers.com

Different bacterial species exhibit preferences for the site of initial dioxygenation. For example, Arthrobacter sp. P1-1 is capable of attacking all three positions (1,2-, 3,4-, and 9,10-), with a dominant attack on the 3,4-positions. nih.govoup.com Similarly, bacteria from the genus Pseudomonas and Burkholderia sp. C3 are known to initiate degradation via dioxygenation at the 1,2- and 3,4-positions. pjoes.comresearchgate.net These initial steps lead to the formation of intermediates like cis-1,2-dihydroxy-1,2-dihydrophenanthrene and cis-3,4-dihydroxy-3,4-dihydrophenanthrene, which are then channeled into further degradation pathways involving ring cleavage. pjoes.comgavinpublishers.com

Formation of Naphthoic Acid Intermediates (e.g., 1-hydroxy-2-naphthoic acid)

The biodegradation of phenanthrene often proceeds through the formation of naphthoic acid intermediates, with 1-hydroxy-2-naphthoic acid being a key metabolite. In many bacterial degradation pathways, the initial attack on the phenanthrene molecule involves dioxygenation at the 3,4- or 1,2-positions. This leads to the formation of corresponding diols, which then undergo meta-cleavage. nih.govethz.ch

For instance, in Sphingobium sp. strain PNB, dioxygenation at the 3,4- and 1,2-carbon positions of phenanthrene results in the formation of cis-3,4-phenanthrenedihydrodiol and cis-1,2-phenanthrenedihydrodiol, respectively. researchgate.net Subsequent meta-cleavage of these diols yields 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. nih.govresearchgate.net Similarly, Staphylococcus sp. strain PN/Y initiates phenanthrene metabolism by dioxygenation at the 1,2-position, leading to 2-hydroxy-1-naphthoic acid through a meta-cleavage pathway. nih.gov

The formation of 1-hydroxy-2-naphthoic acid is a common step in the upper pathway of phenanthrene degradation by various bacteria. osdd.net Some bacterial strains, such as Brevibacterium sp. HL4 and Pseudomonas sp. DLC-P11, have been shown to degrade phenanthrene via the formation of 1-hydroxy-2-naphthoic acid, which is then further metabolized. osdd.netnih.gov

Ring-Cleavage and Further Mineralization Pathways

Once formed, naphthoic acid intermediates like 1-hydroxy-2-naphthoic acid undergo further degradation through ring-cleavage, eventually leading to mineralization. nih.gov The degradation of 1-hydroxy-2-naphthoic acid can proceed via two main routes. ethz.chosdd.net

In one pathway, it undergoes ring cleavage to form o-phthalic acid and protocatechuic acid. osdd.net Protocatechuic acid is then subject to meta-cleavage, ultimately breaking down into pyruvate (B1213749) and entering the tricarboxylic acid (TCA) cycle. osdd.netnih.gov This pathway has been observed in bacteria such as Arthrobacter sulphureus RKJ4. nih.gov

In an alternative route, 1-hydroxy-2-naphthoic acid is oxidatively decarboxylated to form 1,2-dihydroxynaphthalene. ethz.chosdd.net This intermediate is then metabolized via the naphthalene (B1677914) degradation pathway, which involves meta-cleavage to produce salicylic (B10762653) acid. osdd.netoup.com Salicylic acid can be further degraded to catechol or gentisic acid, both of which undergo ring fission to yield intermediates of the TCA cycle. nih.govosdd.net Sphingobium sp. strain PNB, for example, transforms hydroxynaphthoic acids into catechol via salicylic acid, which then enters the TCA cycle for complete mineralization. nih.gov

The table below summarizes the key intermediates and final products in the mineralization of phenanthrene via naphthoic acid intermediates.

| Intermediate | Subsequent Products | Final Mineralization Products |

| 1-hydroxy-2-naphthoic acid | o-phthalic acid, protocatechuic acid | Pyruvate, TCA cycle intermediates |

| 1-hydroxy-2-naphthoic acid | 1,2-dihydroxynaphthalene, salicylic acid, catechol | TCA cycle intermediates |

| 2-hydroxy-1-naphthoic acid | 2-hydroxychromene-2-glyoxylic acid, salicylic acid, catechol | TCA cycle intermediates |

Ozonolysis of Phenanthrene Leading to Carboxylic Acid Formation

Ozonolysis represents a chemical degradation pathway for phenanthrene that can lead to the formation of various oxygenated products, including carboxylic acids.

Mechanistic Insights (e.g., Criegee Mechanism)

The ozonolysis of phenanthrene is understood to proceed via the Criegee mechanism. icm.edu.plresearchgate.net This mechanism involves an initial 1,3-dipolar cycloaddition of ozone to an alkene, in this case, the C9=C10 double bond of phenanthrene, to form a primary ozonide (POZ). icm.edu.plresearchgate.net The POZ is unstable and rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). icm.edu.pl

Experimental studies have supported the Criegee mechanism in the ozonolysis of phenanthrene, leading to the formation of products such as 2,2'-biphenyldicarboxaldehyde, methyl 2'-formyl-2-biphenylcarboxylate, 2'-formyl-2-biphenylcarboxylic acid, and diphenic acid. icm.edu.pl The highly reactive Criegee intermediate can undergo further reactions, either unimolecularly or bimolecularly with other atmospheric species, contributing to the diversity of oxidation products. icm.edu.pl

Computational Studies of Ozonolysis Pathways

Computational studies using Density Functional Theory (DFT) methods have provided detailed insights into the ozonolysis of phenanthrene. icm.edu.plresearchgate.net These studies have explored multiple mechanistic pathways in both the gas phase and in solution. icm.edu.plresearchgate.net

Calculations have determined the activation energies for key steps in the Criegee mechanism. For example, the formation of the primary ozonide intermediate has a calculated activation energy of 13 kJ mol⁻¹ in a polarizable continuum model. icm.edu.plresearchgate.net The subsequent dissociation of the POZ into the zwitterionic Criegee intermediate has a higher activation energy of 76 kJ mol⁻¹. icm.edu.plresearchgate.net

These computational models have also investigated the reactions of the Criegee intermediate with other molecules, such as methanol (B129727) and water. icm.edu.plresearchgate.net The presence of water can act as a mediator, lowering the activation barriers for subsequent reactions. icm.edu.plicm.edu.pl These theoretical investigations are crucial for understanding the transformation of phenanthrene into potentially less harmful compounds and for designing new synthetic procedures. icm.edu.pl

The following table presents calculated activation energies for key steps in the ozonolysis of phenanthrene.

| Reaction Step | Method | Activation Energy (kJ mol⁻¹) |

| Formation of Primary Ozonide | B3LYP/6-31+G(d,p) (PCM) | 13 |

| Dissociation to Criegee Intermediate | B3LYP/6-31+G(d,p) (PCM) | 76 |

Supercritical Water Oxidation (SCWO) Degradation

Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that can effectively degrade refractory organic pollutants like phenanthrene and its derivatives into simpler, less harmful substances.

Complex Reaction Pathways in SCWO (e.g., Thermal Cracking, Oxidation, Decarboxylation)

The degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene in SCWO involves a complex network of reactions, including thermal cracking, hydroxylation, oxidation, and decarboxylation. researchgate.net At elevated temperatures, thermal cracking can break down the aromatic structure. researchgate.net The presence of an oxidant, such as hydrogen peroxide, promotes oxidation reactions, leading to the formation of various oxygenated intermediates. nih.gov

Studies have shown that the SCWO of PAHs yields aromatic acids, ketones, and smaller non-functionalized aromatics as major intermediates en route to complete mineralization to carbon dioxide and water. researchgate.net For phenanthrene, intermediates such as benzaldehyde (B42025) and benzoic acid have been identified, along with phenol (B47542) and benzyl (B1604629) alcohol. nih.gov The reaction pathways can also involve ring-opening and rearrangement reactions. researchgate.net Decarboxylation, the removal of a carboxyl group, is a key step in the breakdown of carboxylic acid intermediates formed during the oxidation process. researchgate.net The efficiency of PAH conversion in SCWO increases with reaction time and oxidant concentration. nih.gov

The table below lists some of the intermediates identified during the SCWO of phenanthrene.

| Reaction Condition | Identified Intermediates |

| 425 °C, H₂O₂ oxidant | Benzaldehyde, Benzoic acid, Phenol, Benzyl alcohol |

Biological Activities and Mechanisms of Action of Phenanthrene 2 Carboxylic Acid and Its Derivatives

Interactions with Biological Systems

The planar, polycyclic aromatic structure of the phenanthrene (B1679779) nucleus is fundamental to its biological interactions, particularly its ability to engage with DNA.

Phenanthrene-2-carboxylic acid and its derivatives can function as DNA intercalating agents. The planar nature of the phenanthrene ring system allows these molecules to insert themselves between the base pairs of the DNA double helix. brieflands.comnih.gov This intercalation causes structural distortions in the DNA, disrupting its normal helical conformation. Such structural changes can interfere with the binding of DNA-processing proteins and disrupt essential cellular functions that rely on DNA integrity, such as transcription and replication. Theoretical studies suggest that some phenanthrene derivatives may exhibit a binding preference for specific DNA sequences, such as A-T rich regions. nih.gov The interaction is not limited to the phenanthrene core; attached side chains and functional groups can form hydrogen bonds with nucleic acids, further stabilizing the complex. brieflands.comontosight.ai

A direct consequence of DNA intercalation and the resulting structural disruption is the inhibition of DNA synthesis. This mechanism is a cornerstone of the compound's potential as an anticancer agent. By interfering with the DNA template, phenanthrene derivatives can block the action of DNA polymerases, enzymes crucial for replication. This leads to a halt in the S phase of the cell cycle, preventing cancer cells from proliferating. mdpi.com Studies on related phenanthrene alkaloids, such as tylocrebrine, have confirmed that these compounds inhibit the incorporation of thymidine, a key nucleoside in DNA synthesis, thereby blocking the process. nih.gov This inhibition of both protein and nucleic acid synthesis is considered a primary mode of their growth-inhibiting effects on tumor cells. nih.gov

Potential Therapeutic Applications

The unique mechanisms of action of this compound and its derivatives have led to investigations into several therapeutic areas.

Due to its ability to intercalate DNA and inhibit its synthesis, this compound is considered a candidate for further investigation in cancer chemotherapy. A wide array of natural and synthetic phenanthrene derivatives has demonstrated significant cytotoxic properties against various human cancer cell lines. mdpi.comnih.gov For instance, a derivative isolated from Eulophia herbacea tubers, 1-phenanthrenecarboxylic acid methyl ester, showed potent anticancer activity against a panel of human cancer cell lines. researchgate.netscialert.net Research has explored the structure-activity relationship, finding that modifications to the phenanthrene skeleton can significantly influence cytotoxic potency. researchgate.net Some derivatives have shown high efficacy, with IC₅₀ values in the low micromolar and even nanomolar ranges, against both drug-sensitive and multidrug-resistant cancer cells. mdpi.comnih.gov

The table below summarizes the cytotoxic activity of several phenanthrene derivatives against various cancer cell lines as reported in research studies.

| Phenanthrene Derivative | Cancer Cell Line | Reported Efficacy (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| 1-Phenanthrenecarboxylic acid methyl ester | Human Cancer Cell Lines (Panel) | 26.1 - 53.7 µg/mL | researchgate.netscialert.net |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Human epidermoid carcinoma) | 2.81 µg/mL | researchgate.net |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Human colon carcinoma) | 0.97 µg/mL | researchgate.net |

| Phenanthro[9,10-e] mdpi.comontosight.aitriazine-3-thiol (P1) | MOLT-4 (Human acute lymphoblastic leukemia) | 7.1 µM | brieflands.com |

| Phenanthro[9,10-e] mdpi.comontosight.aitriazine-3-thiol (P1) | MCF-7 (Human breast adenocarcinoma) | 26.6 µM | brieflands.com |

| Compound 76 (from Bai Ji) | MCF-7 | 12.6 µg/mL | mdpi.com |

| Compound 76 (from Bai Ji) | HT-29 (Human colon adenocarcinoma) | 22.7 µg/mL | mdpi.com |

| Compound 75 (from Eria bambusifolia) | HL-60 (Human promyelocytic leukemia) | 14.5 µM | mdpi.com |

Phenanthrene derivatives have demonstrated notable anti-inflammatory activities. mdpi.comnih.govontosight.aiscispace.com Their potential in this area is linked to their ability to modulate inflammatory pathways. For example, certain synthetic phenanthrene derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. scispace.com Research on phenanthrenoids from the plant Luzula sylvatica has also highlighted their anti-inflammatory and antioxidant activities, which were evaluated by their capacity to reduce reactive oxygen species (ROS) production in cell-based assays. nih.gov The presence of specific functional groups and their arrangement on the phenanthrene core are crucial for these anti-inflammatory effects. ontosight.ai

The antioxidant potential of phenanthrene derivatives is a significant aspect of their biological profile. mdpi.comnih.govscispace.com This activity is largely attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to neutralize free radicals. researchgate.net The number and position of these hydroxyl groups significantly influence the antioxidant efficacy. researchgate.netnih.gov For instance, studies on hydroxylated phenanthrenes designed as analogues of resveratrol, a well-known natural antioxidant, have shown that many of these derivatives possess superior antioxidant activity. researchgate.net Their effectiveness has been quantified using standard assays such as the ferric reducing antioxidant power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging tests. researchgate.net This antioxidant action may also contribute to their other biological effects, including anti-inflammatory and DNA-protecting abilities. nih.govresearchgate.net

The table below presents the antioxidant activity of several synthesized hydroxylated phenanthrenes, demonstrating the impact of hydroxyl group positioning.

| Hydroxylated Phenanthrene Compound | Antioxidant Activity (DPPH Assay, EC₅₀ in µM) | Source |

|---|---|---|

| 2,4,6-Trihydroxyl phenanthrene | 9.5 ± 0.3 | researchgate.net |

| 2,4,7-Trihydroxyl phenanthrene | 11.5 ± 0.5 | researchgate.net |

| 3,4,5-Trihydroxyl phenanthrene | 7.8 ± 0.3 | researchgate.net |

| 2,7-Dihydroxyl phenanthrene | 20.3 ± 0.7 | researchgate.net |

| Resveratrol (Reference Compound) | 26.5 ± 0.9 | researchgate.net |

Antimicrobial Properties

The phenanthrene nucleus is a structural component in various compounds that exhibit a broad spectrum of biological activities, including antimicrobial properties. mdpi.com Research has shown that derivatives of phenanthrene can be effective against various microbial strains.

For instance, a study on the synthesis of 9,10-dihydrophenanthrene-2,4-dicarbonitriles revealed their antimicrobial and antifungal activities against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. mdpi.comresearchgate.net It was noted that the diacetylamino derivatives of these compounds showed better antimicrobial and antifungal activities compared to the non-acetylated versions. researchgate.net Specifically, compounds 3-Amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile and its diacetylamino derivative showed significant activity. researchgate.net

Other studies have explored different phenanthrene derivatives. Imidazolidinone, thiazolidinone, and isoxazolone derivatives of 9,10-phenanthrenequinone have been synthesized and evaluated for their antibacterial activities. researchgate.net Furthermore, novel analogues of fluoroquinolones (ciprofloxacin, norfloxacin, and gatifloxacin) featuring 2-oxo-2-(phenanthren-2-yl)ethyl moieties have been created to assess their antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov While the parent phenanthrene molecule does not have therapeutic use, its derivatives are significant in medicinal chemistry. scispace.comresearchgate.net

1-Phenanthrenecarboxylic acid, an isomer of this compound, has been noted for its antimicrobial activity. Its ability to inhibit microbial growth suggests potential as an antimicrobial agent. The antimicrobial efficacy of phenanthrene derivatives is often linked to their chemical structure, with different functional groups influencing their activity.

Antimicrobial Activity of Selected Phenanthrene Derivatives

| Derivative Class | Tested Microorganisms | Key Findings | Reference |

|---|---|---|---|

| 9,10-Dihydrophenanthrene-2,4-dicarbonitriles | Escherichia coli, Staphylococcus aureus (bacteria); Aspergillus niger, Candida albicans (fungi) | Compounds exhibited varying levels of antibacterial and antifungal activity. | mdpi.comresearchgate.net |

| N,N-diacetylamino-derivatives of phenanthrene | Escherichia coli, Staphylococcus aureus (bacteria); Aspergillus niger, Candida albicans (fungi) | Showed better antimicrobial and antifungal activities when compared with non-acetylated phenanthrene derivatives. | researchgate.net |

| Acetylphenanthrene derivatives of Fluoroquinolones | Gram-positive and Gram-negative bacteria | Synthesized to study the effect of bulky phenanthrene moieties on antibacterial activity. | nih.gov |

| 1-Phenanthrenecarboxylic acid | General microbial growth | Exhibits notable antimicrobial activity. |

Analgesic Activity (for phenanthrene derivatives)

The phenanthrene scaffold is central to a class of potent analgesic drugs, most notably the opioids. researchgate.net Morphine, a naturally occurring alkaloid derived from the opium poppy, is a well-known phenanthrene derivative and serves as a benchmark for mu-receptor opioid agonists. nih.govpainphysicianjournal.compharmacy180.com Its complex, multi-ring structure is fundamental to its analgesic effects. nih.gov Other naturally occurring and semi-synthetic opioids that share the phenanthrene core and exhibit analgesic properties include codeine, hydromorphone, and oxymorphone. scispace.comnih.gov

Beyond the established opioids, research has explored the analgesic potential of other synthetic phenanthrene derivatives. An early study by N. B. Eddy investigated phenanthrene and four series of its monosubstitution products. researchgate.net The derivatives were substituted at the 2nd, 3rd, or 9th position with functional groups such as acetyl, carboxylic acid, hydroxyl, or amino groups. researchgate.net When administered to cats, all the synthesized derivatives demonstrated some level of analgesic activity, with 3-aminophenanthrene showing the greatest potency. researchgate.net This suggests that the position and nature of the substituent on the phenanthrene ring are crucial for analgesic efficacy.

Other research has identified analgesic properties in compounds like 2,7-dimethyl-4-hydroxy-5-methoxy-p-phenanthroline, which was active in animal models, and N-methylmorphinan, whose 3-hydroxy derivative was found to have potent analgesic properties. acs.org The presence of a tertiary nitrogen and a hydroxyl group in the 3-position appears to favor analgesic activity in these morphinan-type structures. acs.org Certain phenanthrene derivatives found in the Tamier plant are also associated with traditional medicinal uses, including analgesic effects. google.com

Metabolic Pathways in Organisms

Enzymatic Degradation and Metabolite Formation

This compound is a key intermediate in the metabolic breakdown of phenanthrene, particularly in anaerobic environments. nih.gov The enzymatic degradation process begins with the activation of the chemically stable phenanthrene molecule. This initial step involves a carboxylation reaction, where a carboxyl group is added to the C-2 position of the phenanthrene ring, forming this compound. asm.orgoup.comnih.gov This reaction is catalyzed by a carboxylase enzyme, thought to be similar to UbiD-like carboxylases. nih.govresearchgate.net

Following its formation, this compound undergoes a thioesterification reaction with coenzyme A (CoA). asm.org This reaction is catalyzed by the ATP-dependent enzyme 2-phenanthroate:CoA ligase, which converts the substrate into 2-phenanthroyl-CoA. nih.govasm.org The formation of this CoA-thioester is a critical step, as the CoA-ester is required for all subsequent biochemical reactions in the degradation pathway. nih.gov

The next step involves the reduction of the aromatic ring system to overcome its resonance energy. The enzyme 2-phenanthroyl-CoA reductase, an ATP-independent aryl-CoA reductase, catalyzes the reduction of 2-phenanthroyl-CoA to 9,10-dihydro-2-phenanthroyl-CoA. asm.org Further downstream, other metabolites such as hydroxybenzoic acid have been detected, indicating subsequent ring-opening and degradation. researchgate.net

In aerobic degradation pathways, the metabolism of phenanthrene can proceed differently. For example, some bacteria metabolize phenanthrene via dioxygenation at the 3,4-position, leading to the formation of 1-hydroxy-2-naphthoic acid, which is then further broken down. oup.comnih.gov

Role as a Metabolite in Anaerobic Degradation of Phenanthrene

This compound plays a central role as a key metabolite in the anaerobic biodegradation of phenanthrene. nih.govresearchgate.net Its formation is considered a widespread initial activation step, especially under sulfate-reducing conditions. nih.govresearchgate.net In various anaerobic microbial cultures, including those enriched from contaminated sediments, this compound has been consistently identified as a major intermediate. nih.govoup.comresearchgate.net

The process is initiated by the direct carboxylation of phenanthrene at the C-2 position. oup.com This enzymatic addition of a carboxyl group is a critical activation mechanism that transforms the non-polar phenanthrene molecule into a more reactive intermediate, facilitating its entry into a central metabolic pathway for further breakdown. oup.com The identification of 13C-labeled phenanthroic acid in microcosms supplied with 13C-bicarbonate provided strong evidence for this direct carboxylation mechanism. asm.orgoup.com The accumulation of this compound in these cultures before its subsequent degradation underscores its importance as a transient but essential hub in the anaerobic metabolic network. nih.govresearchgate.net

Utilization by Bacterial Strains as a Carbon Source

Various bacterial strains have the ability to utilize polycyclic aromatic hydrocarbons (PAHs) like phenanthrene as their sole source of carbon and energy. mdpi.compjoes.com Research indicates that this compound can be utilized by specific bacterial strains, enhancing their growth and degradation capabilities.

The degradation of phenanthrene by these bacteria is an essential part of the natural attenuation of PAHs in contaminated environments. nih.gov The pathway involves the formation of this compound as an intermediate, which is then further metabolized. This implies that the bacteria are capable of processing this carboxylic acid to sustain their metabolic needs.

Sulfate-reducing bacteria (SRB), such as those from the genus Desulfovibrio, have been shown to play a crucial role in the anaerobic biodegradation of phenanthrene in anoxic freshwater sediments. nih.govresearchgate.net In these cultures, phenanthrene is degraded to this compound, which is then consumed as the degradation process continues. nih.gov Similarly, other genera like Pseudomonas, Sphingomonas, and Mycobacterium are known to degrade phenanthrene, often through pathways that may involve phenanthrene carboxylic acids as intermediates. mdpi.compjoes.com

Bacterial Genera Capable of Utilizing Phenanthrene as a Carbon Source

| Bacterial Genus | Metabolic Condition | Key Findings | Reference |

|---|---|---|---|

| Desulfovibrio | Anaerobic (Sulfate-reducing) | Dominant in enriched cultures that degrade phenanthrene to this compound. | nih.govresearchgate.net |

| Pseudomonas | Aerobic/Anaerobic | Some strains use phenanthrene as a sole carbon and energy source. | mdpi.compjoes.com |

| Sphingomonas | Aerobic | Known to degrade phenanthrene, often via dioxygenation pathways. | mdpi.compjoes.com |

| Mycobacterium | Aerobic | Can metabolize phenanthrene at different sites on the molecule. | nih.govpjoes.com |

| Geobacter | Anaerobic | Strain PheS2 was found to produce phenanthrene-4-carboxylic acid, a different isomer. | researchgate.net |

Phase I Metabolism in Humans (e.g., as metabolites of alkylated PAHs)

In humans, this compound (abbreviated as 2-PHECA) has been identified as a urinary metabolite, not from exposure to phenanthrene itself, but from exposure to alkylated polycyclic aromatic hydrocarbons (alkyl-PAHs). nih.gov These compounds are abundant in petrogenic sources like crude oil. nih.gov As such, urinary levels of this compound have been proposed as a novel biomarker for human exposure to methylated PAHs. nih.govresearchgate.net

Studies have detected this compound in urine samples from human populations. nih.govresearchgate.net For instance, one study observed significant increases in urinary 2-PHECA concentrations in individuals who traveled from a location with lower air pollution to one with higher levels, with the concentrations returning to baseline upon their return. nih.gov This supports its use as an exposure biomarker.

The metabolic formation in humans likely involves Phase I metabolism of alkylated phenanthrenes. Studies using human HepG2 liver cells exposed to 1-methylphenanthrene (B47540) and 9-ethylphenanthrene (B47781) have shown that side-chain hydroxylation is a major metabolic pathway. researchgate.netacs.org Further metabolic activation can occur via the diol-epoxide pathway, with the involvement of cytochrome P450 (CYP) and aldo-keto reductase (AKR) isozymes. researchgate.net While the precise enzymatic steps leading to the formation of the carboxylic acid from the alkyl side chain are not fully detailed in the provided sources, it represents a key metabolic outcome of human exposure to these specific environmental pollutants. nih.govresearchgate.netacs.org

Environmental Significance and Biomarker Development

Role in Environmental Bioremediation of PAHs

Phenanthrene-2-carboxylic acid is a key intermediate in the microbial breakdown of phenanthrene (B1679779), particularly in environments lacking oxygen. asm.org Its presence can signal the natural cleanup of PAH-contaminated sites.

In contaminated environments, natural attenuation refers to the reduction of pollutants without human intervention. The formation of this compound is an important step in the anaerobic biodegradation of phenanthrene. nih.gov Studies have shown that under sulfate-reducing conditions, microorganisms can directly carboxylate phenanthrene at the C-2 position to produce this compound. This process has been observed in marine sediments and is considered a crucial mechanism for the natural breakdown of PAHs in such environments. The detection of this compound in these settings provides evidence that natural attenuation of phenanthrene is occurring. researchgate.net

The carboxylation of phenanthrene to form this compound is a critical activation step that allows further degradation by microbes. asm.org Isotopic labeling studies using ¹³C-bicarbonate have confirmed that inorganic carbon is incorporated into the carboxyl group of the molecule, demonstrating this direct carboxylation pathway. nih.gov

The biodegradation of phenanthrene into this compound also occurs in contaminated freshwater sediments. nih.govresearchgate.net Research on sulfate-reducing bacteria enriched from these sediments has demonstrated their ability to anaerobically degrade phenanthrene, with this compound being a detected metabolite. nih.govresearchgate.net

In one study, a highly enriched phenanthrene-degrading culture dominated by a Desulfovibrio species was shown to biodegrade phenanthrene coupled with sulfate (B86663) reduction. nih.govresearchgate.net After 180 days of incubation, approximately 79.40 μM of phenanthrene was degraded, which corresponded with the consumption of 806.80 μM of sulfate and the accumulation of 625.80 μM of sulfide (B99878). nih.govresearchgate.net The identification of this compound in these cultures suggests that carboxylation is a likely initial step in the anaerobic degradation of phenanthrene in anoxic freshwater ecosystems. nih.govresearchgate.net This finding highlights the important role that sulfate-reducing bacteria can play in the natural attenuation of PAHs in these environments. nih.gov

Table 1: Anaerobic Biodegradation of Phenanthrene in Freshwater Sediments

| Parameter | Value |

| Incubation Period | 180 days |

| Phenanthrene Degraded | ~79.40 μM |

| Sulfate Consumed | 806.80 μM |

| Sulfide Accumulated | 625.80 μM |

| Key Metabolite | This compound |

Biomarker Development for PAH Exposure

In addition to its environmental role, this compound has been investigated as a urinary biomarker for assessing human exposure to specific types of PAHs.

Urinary this compound (2-PHECA) has been proposed as a biomarker for exposure to methylated PAHs, such as 2-methylphenanthrene (B47528). acs.orgacs.org In vitro studies have identified carboxylic acids as major metabolites of methylated PAHs. acs.org Field studies have further established a direct link between external exposure to 2-methylphenanthrene and urinary levels of 2-PHECA. acs.orgacs.org

A study involving 120 urban residents collected 589 paired personal PM2.5 and urine samples. acs.orgacs.org After adjusting for seasonal effects, a significant association was found between urinary 2-PHECA concentrations and personal exposure to 2-methylphenanthrene, but not to the parent compound phenanthrene. acs.org This indicates that urinary 2-PHECA is a specific biomarker for exposure to 2-methylphenanthrene. acs.org

The ratio of urinary 2-PHECA to the sum of hydroxylated phenanthrenes (ΣOH-PHEs) can serve as an indicator to distinguish between different sources of PAH exposure. acs.orgacs.org The ratio of 2-methylphenanthrene to phenanthrene in environmental samples is a known diagnostic for petrogenic (e.g., crude oil) versus pyrogenic (e.g., combustion) sources. acs.org

Research has shown a significant association between the urinary 2-PHECA/ΣOH-PHEs ratio and the personal exposure ratio of 2-methylphenanthrene/phenanthrene. acs.orgca.gov A higher 2-PHECA/ΣOH-PHEs ratio in urine suggests a greater contribution from petrogenic sources. ca.gov For instance, one study observed a higher ratio in Los Angeles residents compared to those in Beijing, indicating a greater relative importance of petrogenic PAH sources in Los Angeles. ca.gov

Several factors can influence the levels of urinary 2-PHECA and its ratio to hydroxylated phenanthrenes.

Alcohol Consumption: Alcohol consumption has been identified as a factor that can affect 2-PHECA levels and the 2-PHECA/ΣOH-PHEs ratio. acs.org This is likely due to alcohol and aldehyde dehydrogenases competing for the metabolism of 2-methylphenanthrene. acs.orgx-mol.com

Season: Seasonal variations can impact both exposure to PAHs and their metabolism. acs.orgacs.org One study observed higher personal exposure to 2-methylphenanthrene and phenanthrene during the heating season, but lower urinary levels of 2-PHECA and ΣOH-PHEs. acs.orgacs.org This could be due to changes in the gas-particle partitioning of PAHs, dietary sources, and metabolic processes. acs.orgacs.org

Gender: Some studies on PAH metabolites have noted differences between genders. For example, higher concentrations of hydroxylated PAHs (OHPAHs) were observed in female subjects despite lower intakes of parent PAHs compared to males, suggesting gender differences in metabolism. researchgate.net While this finding is for general OHPAHs, it points to the potential for gender to be a factor for specific metabolites like PCA as well.

PAHCAs in Bile as Biomarkers for Alkyl PAH Exposure in Fish

The analysis of polycyclic aromatic hydrocarbon (PAH) metabolites in fish bile serves as a valuable biomarker for assessing recent exposure to these contaminants. vu.nlscielo.brfrontiersin.org Fish possess efficient metabolic systems that rapidly transform parent PAHs into more water-soluble metabolites, which are then concentrated in the bile for excretion. vu.nlfrontiersin.org This makes biliary PAH metabolite concentrations a more sensitive indicator of exposure than measuring parent compounds in tissues, which can be quickly eliminated. vu.nl

While hydroxylated PAH metabolites, such as 1-hydroxypyrene, have traditionally been the focus of biomonitoring studies, recent research has highlighted the significance of polycyclic aromatic hydrocarbon carboxylic acids (PAHCAs) as potential biomarkers for exposure to alkylated PAHs. vu.nlresearchgate.netunit.no Alkylated PAHs are often more toxic than their parent compounds and are major components of petroleum products. researchgate.netunit.no

Recent studies have successfully identified PAHCAs, including phenanthrene carboxylic acids, in the bile of fish exposed to alkylated PAHs like 1-methylphenanthrene (B47540). unit.no For instance, a controlled exposure study on Atlantic haddock (Melanogrammus aeglefinus) demonstrated the metabolism of alkylated phenanthrenes into corresponding polycyclic aromatic acids (PAAs), suggesting that these acids in bile could serve as effective biomarkers for exposure to petrogenic (petroleum-derived) PAHs. researchgate.netunit.no The presence of this compound has been specifically proposed as a biomarker for methylated PAH exposure in humans, and similar logic is now being applied to fish. researchgate.netunit.no

The use of advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), has been crucial in the discovery and quantification of these carboxylic acid metabolites in complex bile matrices. unit.no The development of certified reference materials for PAH metabolites in fish bile, such as BCR-720 and BCR-721, further enhances the quality control and validation of these analytical methods. rsc.org

Table 1: Selected PAH Metabolites Detected in Fish Bile

| Metabolite | Parent Compound(s) | Significance as Biomarker | Fish Species Studied |

|---|---|---|---|

| 1-Hydroxypyrene | Pyrene | General PAH exposure | Flounder, Dab, Haddock, Cod vu.nlfrontiersin.org |

| 1-Hydroxyphenanthrene | Phenanthrene | General PAH exposure | Flounder, Dab vu.nlrsc.org |

| 3-Hydroxybenzo[a]pyrene | Benzo[a]pyrene | Exposure to carcinogenic PAHs | Flounder vu.nlrsc.org |

| Phenanthrene Carboxylic Acids | Methylphenanthrenes | Exposure to alkylated (petrogenic) PAHs | Atlantic Haddock unit.no |

Environmental Occurrence and Concerns (General PAH Carboxylic Acids)

Polycyclic aromatic hydrocarbon carboxylic acids (PAHCAs) are found in the environment primarily as transformation products of parent PAHs. ontosight.ai Their presence in soil, water, and air is a growing concern due to their potential for persistence, bioaccumulation, and adverse ecological effects. ontosight.ai

Formation from Degradation of Larger PAHs

PAHCAs are key intermediates in the degradation of larger, more complex PAHs. This transformation can occur through several environmental pathways:

Anaerobic Microbial Degradation: In oxygen-depleted environments, such as contaminated sediments, anaerobic bacteria play a crucial role in breaking down PAHs. A primary initial step in the anaerobic degradation of phenanthrene is carboxylation, where a carboxyl group is added to the molecule to form phenanthroic acid, such as this compound. asm.orgnih.gov This reaction has been confirmed in sulfate-reducing bacterial consortia, which use PAHs as a carbon source. asm.orgnih.gov

Aerobic Microbial Degradation: Aerobic microorganisms, including bacteria and fungi, utilize different enzymatic pathways. They often initiate PAH breakdown by introducing oxygen to form dihydrodiols, which can be further oxidized and processed through various intermediates, including carboxylic acids like phthalic acid, before the aromatic rings are cleaved. mdpi.comnih.gov These pathways ultimately channel metabolites into central cellular metabolic cycles like the tricarboxylic acid (TCA) cycle. mdpi.com

Photodegradation: In the presence of sunlight, PAHs in water or on surfaces can undergo phototransformation. researchgate.net These photochemical reactions involve oxidative species that lead to the formation of a complex mixture of degradation products, including ketones, aldehydes, quinones, phenols, and carboxylic acids. researchgate.netscispace.com

Potential for Bioaccumulation

PAHs are lipophilic, meaning they tend to accumulate in the fatty tissues of organisms. nih.gov This can lead to concentrations in plants and animals that are many times higher than in the surrounding soil or water. cdc.gov While the bioaccumulation of parent PAHs is well-documented in both aquatic and terrestrial food chains, the behavior of their carboxylic acid metabolites is less understood. mdpi.commdpi.comresearchgate.net

PAHCAs are generally more water-soluble than their parent compounds, which might suggest a lower potential for bioaccumulation. However, their formation within an organism as a metabolite means they are present in tissues and can exert toxic effects. mdpi.com The detection of PAHCAs in the urine of urban residents and the bile of fish confirms their absorption and metabolic processing in vertebrates. vu.nlacs.org In terrestrial ecosystems, bioaccumulation of PAHs has been observed in invertebrates, although metabolic processes appear to prevent significant biomagnification up the food chain. mdpi.com The persistence of these carboxylic acid derivatives in the environment raises concerns about their long-term potential for uptake by organisms. ontosight.ai

Adverse Effects on Aquatic and Terrestrial Organisms

The toxicity of PAHs to a wide range of organisms is a significant environmental concern. scispace.comepa.gov While much of the research has focused on parent PAHs, their degradation products, including carboxylic acids, can also be toxic. mdpi.commdpi.com

Aquatic Organisms: PAH exposure can lead to a variety of adverse effects in fish and aquatic invertebrates. These include acute toxicity, reduced survival, and developmental issues. epa.govekb.eg Lower molecular weight PAHs (2-3 rings) are often associated with acute toxicity, while higher molecular weight compounds (4-7 rings) are known for their carcinogenic, mutagenic, and teratogenic effects. epa.gov Documented impacts on aquatic life include:

Carcinogenicity: Liver tumors have been observed in fish from PAH-contaminated sediments. epa.govnih.gov

Reproductive and Developmental Toxicity: Exposure to PAHs can cause birth defects and reduced body weight in the offspring of exposed animals. scispace.comnih.gov

Immunotoxicity: PAHs can suppress the immune system, making organisms more susceptible to diseases. nih.govacs.org

Endocrine Disruption: Some PAHs and their metabolites can interfere with the normal function of hormones. nih.gov

Terrestrial Organisms: In the terrestrial environment, PAHs adsorb strongly to soil particles, creating a reservoir for exposure. scispace.comfrontiersin.org

Soil Organisms: PAHs can negatively impact soil microbial diversity and may lead to the loss of certain microbial species. mdpi.com However, some microorganisms can also adapt and use PAHs as a food source, playing a role in their degradation. mdpi.com